molecular formula C15H15FN4O3S B11022162 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022162
M. Wt: 350.4 g/mol
InChI Key: PNOYNEZITUOCCS-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a pyrrolidine-5-one core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further linked to a 1,3,4-thiadiazole ring bearing a methoxymethyl substituent at position 3. The 2-fluorophenyl group at position 1 of the pyrrolidine introduces steric and electronic effects that may influence molecular interactions. The (2E)-configuration of the thiadiazole-ylidene moiety ensures planar geometry, critical for binding to biological targets .

Properties

Molecular Formula

C15H15FN4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O3S/c1-23-8-12-18-19-15(24-12)17-14(22)9-6-13(21)20(7-9)11-5-3-2-4-10(11)16/h2-5,9H,6-8H2,1H3,(H,17,19,22)

InChI Key

PNOYNEZITUOCCS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the fluorophenyl group with the pyrrolidine carboxamide. The reaction conditions typically require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Differences :
    • The fluorophenyl substituent is at the para position (4-fluorophenyl) compared to the ortho (2-fluorophenyl) in the target compound.
    • The thiadiazole ring is substituted with an isopropyl group instead of methoxymethyl.
  • Isopropyl is hydrophobic, whereas methoxymethyl introduces polarity, affecting solubility (logP) and membrane permeability .

Heterocyclic Carboxamides with Varying Cores

Pyrazole-Based Carbohydrazides ()

  • Example : 3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide ().
  • Structural Contrasts :
    • Replaces pyrrolidine with a pyrazole ring, increasing aromaticity and rigidity.
    • The ethoxyphenyl and ethylidene groups may enhance π-π stacking but reduce conformational flexibility compared to the target compound’s pyrrolidine-thiadiazole system .

Dihydropyridine Derivatives ()

  • Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide.
  • Key Differences: The dihydropyridine core provides redox activity, unlike the saturated pyrrolidine.

Substituent-Driven Pharmacokinetic Variations

  • Thioether-Containing Analogues (): Compounds like 4-amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide () feature thioethers, which may enhance metabolic stability but reduce solubility compared to the target’s methoxymethyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide Pyrrolidine-5-one 2-fluorophenyl, methoxymethyl ~365.4* Enzyme inhibition, Drug lead
1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidine-5-one 4-fluorophenyl, isopropyl ~363.4* Agricultural growth promoter
3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () Pyrazole Ethoxyphenyl, ethylidene ~438.4* Antifungal, Anticancer
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide () Dihydropyridine Furyl, methoxyphenyl ~393.4* Calcium channel blocker

*Calculated based on molecular formulas.

Research Findings and Implications

  • Fluorophenyl Position : The ortho-fluoro substituent in the target compound may confer steric hindrance, limiting interaction with deep hydrophobic pockets but improving selectivity for shallow binding sites compared to para-fluoro analogues .
  • Thiadiazole Substituents : Methoxymethyl enhances polarity (cLogP ≈ 1.2) versus isopropyl (cLogP ≈ 2.5), suggesting better aqueous solubility for the target compound .
  • Biological Activity : While highlights thiadiazole’s role in plant growth, the target compound’s unique substituents may redirect activity toward mammalian enzymes (e.g., kinase inhibition) .

Biological Activity

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide (CAS Number: 1144482-14-3) is a complex organic compound with a unique structural framework that suggests potential biological activities. This compound incorporates a pyrrolidine ring, a carboxamide functional group, and a thiadiazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications.

  • Molecular Formula : C15H15FN4O3S
  • Molecular Weight : 350.4 g/mol
  • Structural Features : The compound's structure includes a fluorophenyl substituent and a methoxymethyl group attached to the thiadiazole ring, which enhances its lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that compounds related to thiadiazoles exhibit significant anticancer activity. The following table summarizes findings from various studies regarding the anticancer effects of similar compounds:

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
1-(4-fluorophenyl)-N-(5-methylthiazol-2(3H)-ylidene)carboxamideA549 (lung cancer)4.27Inhibition of ERK1/2
N-(4-methoxyphenyl)-N'-(5-(trifluoromethyl)thiazol-2(3H)-ylidene)ureaSK-MEL-2 (skin cancer)5.00Induction of apoptosis
5-(chloromethyl)-1,3,4-thiadiazole derivativesHCT116 (colon cancer)92.2 ± 1.8 nMCytotoxicity via cell cycle arrest

In a study by Alam et al. (2011), various thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) . The structure–activity relationship indicated that substituents on the phenyl ring significantly influence cytotoxicity.

The mechanisms underlying the anticancer activity of thiadiazole derivatives often involve:

  • Inhibition of Kinases : Compounds such as those tested against A549 lung carcinoma cells showed inhibition of ERK1/2 pathways, which are critical for cell proliferation .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, enhancing their therapeutic potential .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on SK-MEL-2 Cells : A derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong antiproliferative effects .
  • Combination Therapy : Research has explored the combination of thiadiazole derivatives with conventional chemotherapeutics like doxorubicin, showing enhanced efficacy in resistant cancer cell lines .

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